molecular formula C17H23NO5 B613693 Boc-D-tyr(all)-OH CAS No. 350820-56-3

Boc-D-tyr(all)-OH

Cat. No. B613693
M. Wt: 321,38 g/mole
InChI Key: YIRRNENSHUFZBH-CQSZACIVSA-N
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Description

Boc-D-tyr(all)-OH, or Boc-D-tyrosine, is an organic compound commonly used in scientific research and laboratory experiments. It is an amino acid derivative, specifically a tyrosine-based amino acid, and has a wide range of applications in biochemical and physiological research.

Scientific Research Applications

“Boc-D-tyr(all)-OH”, also known as Boc-D-Tyr-OMe, is a derivative of the amino acid tyrosine. It’s often used in peptide synthesis . The “Boc” in its name refers to a protective group used in organic synthesis. This group is added to the molecule to prevent unwanted reactions from occurring at the protected site while allowing reactions to occur at other sites .

    Biochemistry

    “Boc-D-tyr(all)-OH” is used in biochemistry, particularly in the synthesis of peptides . Peptides are short chains of amino acids that play many crucial roles in the body. They can act as hormones, neurotransmitters, or cell signaling molecules .

    Molecular Biology

    In molecular biology, “Boc-D-tyr(all)-OH” is used in the synthesis of proteins. Proteins are made up of long chains of amino acids, and “Boc-D-tyr(all)-OH” can be used to add a tyrosine residue to a protein during its synthesis .

    Pharmaceutical Research

    “Boc-D-tyr(all)-OH” is used in the development of new drugs. For example, it has been used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 .

    Chemical Synthesis

    “Boc-D-tyr(all)-OH” is used in chemical synthesis as a building block for more complex molecules .

    Medicinal Chemistry

    In medicinal chemistry, “Boc-D-tyr(all)-OH” is used in the synthesis of biologically active compounds. For example, it has been used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists .

    Organic Chemistry

    “Boc-D-tyr(all)-OH” is used in organic chemistry as a building block for more complex molecules . The “Boc” in its name refers to a protective group used in organic synthesis . This group is added to the molecule to prevent unwanted reactions from occurring at the protected site while allowing reactions to occur at other sites .

    Synthesis of Biologically Active Targets

    “Boc-D-tyr(all)-OH” has been used in the synthesis of biologically active targets. For example, it has been used in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 . It has also been used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists .

    Synthesis of Cytotoxic Peptidic Marine Natural Product : “Boc-D-tyr(all)-OH” has been used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide . This involves modification and peptide coupling of brominated D-tyrosine derivatives .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRRNENSHUFZBH-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-tyr(all)-OH

Synthesis routes and methods

Procedure details

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C=CCOc1ccc(CC(NC(=O)OC(C)(C)C)C(=O)OC)cc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Saupe, T Steinmetzer - Journal of medicinal chemistry, 2012 - ACS Publications
A new structure-based strategy for the design of potent and selective plasmin inhibitors was developed. These compounds could be prepared by cyclizations between the P3 and P2 …
Number of citations: 41 pubs.acs.org

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